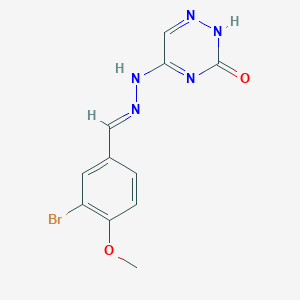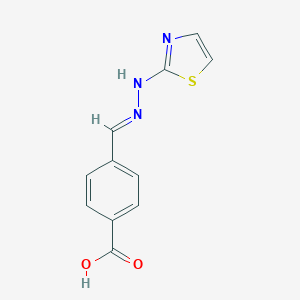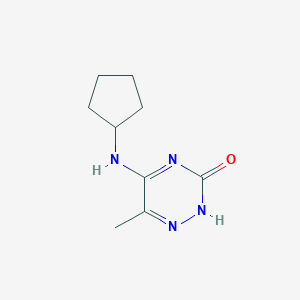![molecular formula C19H28N2O2 B254597 3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol](/img/structure/B254597.png)
3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a base such as potassium carbonate.
Alkylation: The butyl(ethyl)amino group is introduced through an alkylation reaction using butyl bromide and ethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Amino or thio-substituted quinoline derivatives
科学研究应用
3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the replication of pathogens or induce apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting enzymatic processes and cellular metabolism.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Dihydroquinolines: Reduced forms with different pharmacological properties.
Uniqueness
3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butyl(ethyl)amino and ethoxy substituents provide distinct steric and electronic effects, making it a versatile compound for various applications.
属性
分子式 |
C19H28N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-[[butyl(ethyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H28N2O2/c1-5-8-11-21(6-2)13-17-14(4)20-18-10-9-15(23-7-3)12-16(18)19(17)22/h9-10,12H,5-8,11,13H2,1-4H3,(H,20,22) |
InChI 键 |
UHKGFRUIECNYJN-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C |
手性 SMILES |
CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)OCC)C |
规范 SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)
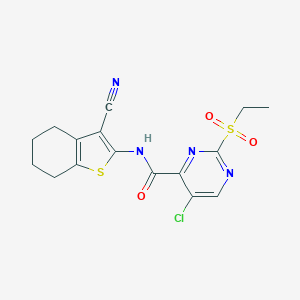
![5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE](/img/structure/B254518.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B254519.png)
![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B254523.png)
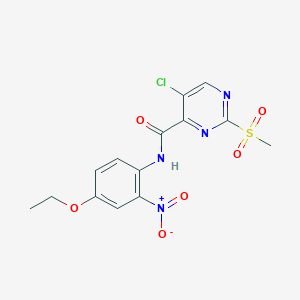
![2,6,7-trimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)
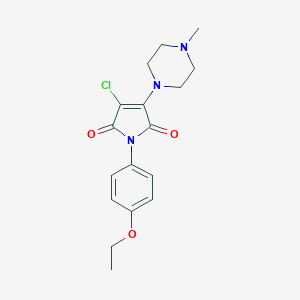
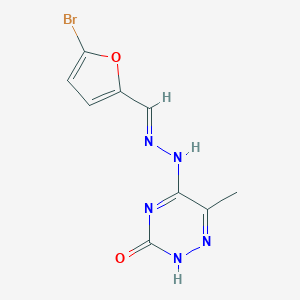
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)
